Piperonylic acid

Description

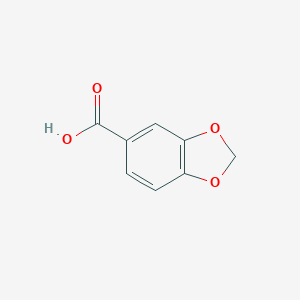

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVJGIYXDVPQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059104 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Piperonylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94-53-1 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERONYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229 °C | |

| Record name | 3,4-Methylenedioxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Mechanisms of Piperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonylic acid (PA), a natural compound found in black pepper and other plants, has garnered significant scientific interest for its diverse biological activities. Structurally similar to trans-cinnamic acid, PA is a potent modulator of key cellular processes. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, with a focus on its effects on enzyme activity and cellular signaling pathways. This document synthesizes findings from multiple studies to present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, offering a valuable resource for researchers in pharmacology, biochemistry, and drug discovery.

Core Mechanisms of Action

This compound exerts its biological effects through several distinct mechanisms, primarily involving enzyme inhibition and the modulation of critical signaling cascades. These actions underpin its observed antioxidant, anti-inflammatory, and cell-regulatory properties.

Enzyme Inhibition

A primary and well-characterized mechanism of this compound is its role as a potent enzyme inhibitor.

This compound is a selective, mechanism-based inactivator of trans-cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A subfamily) that catalyzes a crucial step in the phenylpropanoid pathway in plants.[1][2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins.[1]

By mimicking the structure of the enzyme's natural substrate, trans-cinnamic acid, this compound acts as a potent and quasi-irreversible inhibitor.[1][2] The inactivation of C4H by this compound is time-dependent, requires NADPH, and results in the formation of a stable complex with the enzyme. In vivo, this inhibition leads to a decrease in 4-coumaric acid and an accumulation of cinnamic acid.

Table 1: Quantitative Data for the Inhibition of trans-Cinnamate 4-Hydroxylase (C4H) by this compound

| Parameter | Value | Source |

| KI (Inactivation Constant) | 17 µM | |

| kinact (Rate of Inactivation) | 0.064 min-1 |

This compound has also been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The inhibition is reversible and follows a mixed-type inhibitory mechanism. Computational docking and molecular dynamics simulations suggest that this compound interacts with key residues in the active site of tyrosinase, thereby blocking its function. This inhibitory action is of interest in the context of hyperpigmentation disorders.

Modulation of Cellular Signaling Pathways

This compound has been demonstrated to activate key signaling pathways involved in cell growth, proliferation, and survival.

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling components in human keratinocytes (HaCaT cells) and dermal papilla cells. This activation leads to the phosphorylation of key downstream kinases, including Akt and ERK. The subsequent signaling cascade results in the increased expression of genes involved in cell growth and survival, such as c-Myc, c-Fos, and EGR-1. This EGF-like activity suggests potential applications for this compound in wound healing and hair growth promotion.

In addition to the EGFR pathway, this compound also activates the Wnt/β-catenin signaling pathway in dermal papilla cells. This is evidenced by the increased phosphorylation of GSK-3β and the accumulation of β-catenin. A key mechanism in this process is the suppression of Dickkopf-1 (DKK1) expression, a potent inhibitor of the Wnt/β-catenin pathway. The activation of this pathway, in conjunction with EGFR signaling, contributes to the pro-proliferative effects of this compound.

Other Reported Biological Activities

Beyond its well-defined roles in enzyme inhibition and signaling, this compound and its derivatives have been reported to possess a range of other biological activities.

Antioxidant Activity

This compound is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals. While the precise molecular mechanism and specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not extensively detailed in the available literature, its aromatic acid structure contributes to this activity.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been noted, likely linked to its antioxidant capacity and potential modulation of inflammatory pathways. However, detailed studies elucidating its specific molecular targets in inflammatory cascades, such as the NF-κB or COX pathways, are less prevalent compared to studies on the related compound, piperine.

Anticancer and Antibacterial Properties

This compound has demonstrated anticancer and antibacterial activities. Derivatives of this compound have been synthesized and shown to have significant antibacterial effects against both gram-positive and gram-negative bacteria. While this compound itself has shown some growth inhibitory effects on certain cancer cell lines, the detailed mechanisms, such as induction of apoptosis or cell cycle arrest, are not as thoroughly characterized as for piperine.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanisms of action of this compound.

trans-Cinnamate 4-Hydroxylase (C4H) Inhibition Assay

Objective: To determine the inhibitory kinetics of this compound on C4H activity.

Methodology:

-

Enzyme Source: Microsomes from yeast (e.g., Saccharomyces cerevisiae) transformed to express the C4H enzyme (e.g., CYP73A1) are used.

-

Pre-incubation: Yeast microsomes are pre-incubated at 30°C in a sodium phosphate buffer (pH 7.4) containing NADPH, a glucose-6-phosphate regenerating system, and varying concentrations of this compound (e.g., 0-20 µM).

-

Assay of Residual Activity: At timed intervals, aliquots from the pre-incubation mixture are diluted (e.g., 20-fold) into a second incubation mixture containing a radiolabeled substrate, such as [14C]-trans-cinnamic acid.

-

Product Separation and Quantification: The reaction is stopped, and the product (4-coumaric acid) is separated from the substrate using thin-layer chromatography (TLC). The radioactivity of the product spot is quantified to determine the residual enzyme activity.

-

Data Analysis: The rate of inactivation (kinact) and the inactivation constant (KI) are determined by plotting the natural logarithm of the remaining enzyme activity against time for each inhibitor concentration.

Assessment of EGFR and Wnt/β-catenin Pathway Activation

Objective: To determine if this compound activates the EGFR and Wnt/β-catenin signaling pathways in a specific cell line (e.g., dermal papilla cells).

Methodology:

-

Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with varying concentrations of this compound (e.g., 50-100 µM) for different time points (e.g., 0, 5, 15, 30 minutes for phosphorylation events; 4-24 hours for protein expression changes).

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Western Blot Analysis:

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, including:

-

EGFR Pathway: p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK.

-

Wnt/β-catenin Pathway: p-GSK-3β, GSK-3β, β-catenin, DKK1.

-

-

Appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used.

-

Bands are visualized using a chemiluminescence detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from treated and control cells.

-

cDNA is synthesized from the RNA.

-

qRT-PCR is performed using primers specific for target genes such as DKK1, c-Myc, and EGR1 to quantify changes in mRNA expression.

-

Visualizations of Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Piperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, also known as 3,4-methylenedioxybenzoic acid, is a naturally occurring compound with a diverse range of reported biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its unique chemical structure, featuring a benzodioxole ring, has made it a valuable scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its precursors, and details the experimental methodologies for its isolation.

Natural Sources of this compound and Its Precursors

This compound is found in various plant species, often as a minor constituent. However, it is more commonly and economically obtained through the isolation of its immediate precursors, primarily safrole and piperine , which are abundant in specific plants.

Table 1: Principal Natural Sources of this compound Precursors

| Precursor | Plant Species | Family | Plant Part | Typical Yield of Precursor |

| Safrole | Sassafras albidum | Lauraceae | Root bark | 6-9% of the essential oil[1] |

| Safrole | Ocotea pretiosa | Lauraceae | Wood | High but variable |

| Piperine | Piper nigrum (Black Pepper) | Piperaceae | Dried unripe fruit | 2.5 - 7.4% by weight |

| Piperine | Piper nigrum (White Pepper) | Piperaceae | Dried ripe fruit | 4.0 - 4.5% by weight[2] |

Safrole-Rich Sources

Sassafras albidum, commonly known as sassafras, is a North American tree whose root bark is a rich source of safrole. The essential oil obtained from the root bark can contain up to 85% safrole[3]. Ocotea pretiosa, a Brazilian tree, also yields an essential oil with a high safrole content.

Piperine-Rich Sources

The most significant natural source of piperine is the fruit of Piper nigrum, the black pepper plant. The concentration of piperine can vary depending on the variety and processing of the peppercorns, with white pepper generally having a slightly higher content than black pepper[2].

Isolation of this compound Precursors

Due to the low natural abundance of free this compound, the most practical approach for its procurement from natural sources involves a two-step process: first, the isolation of a more abundant precursor, followed by its chemical conversion to this compound.

Isolation of Safrole from Sassafras albidum Root Bark

Experimental Protocol:

-

Material Preparation: Dried root bark of Sassafras albidum is coarsely ground to increase the surface area for extraction.

-

Steam Distillation: The ground root bark is subjected to steam distillation. The volatile components, primarily the essential oil containing safrole, are carried over with the steam.

-

Oil Separation: The collected distillate, a mixture of oil and water, is placed in a separatory funnel. The denser sassafras oil, containing about 85% safrole, is separated from the aqueous layer.

-

Drying and Purification: The collected oil is dried over anhydrous sodium sulfate to remove residual water. Further purification can be achieved by vacuum distillation.

Isolation of Piperine from Piper nigrum (Black Pepper)

Experimental Protocol:

-

Material Preparation: Commercially available ground black pepper is used as the starting material.

-

Solvent Extraction: 10 g of ground black pepper is refluxed with 20 mL of dichloromethane (CH2Cl2) for 20 minutes.

-

Filtration: The mixture is cooled and filtered under vacuum to remove the solid pepper grounds. The grounds are washed with an additional 10 mL of CH2Cl2 to ensure complete extraction of piperine.

-

Solvent Evaporation: The filtrate is concentrated using a rotary evaporator, leaving a dark brown oleoresin.

-

Crystallization: The oleoresin is cooled in an ice bath, and 6 mL of cold diethyl ether is added with stirring. Piperine precipitates as yellow crystals.

-

Recrystallization: The crude piperine crystals are collected by vacuum filtration and can be further purified by recrystallization from a 3:2 acetone:hexane solution to yield pure, needle-like crystals. The purity can be confirmed by melting point determination (129-130°C) and chromatographic techniques (TLC, HPLC).

Chemical Conversion of Precursors to this compound

Once isolated, the precursors can be efficiently converted to this compound through oxidation.

Oxidation of Safrole to this compound

Experimental Protocol:

-

Reaction Setup: A solution of potassium permanganate in aqueous acetone is prepared.

-

Oxidation: Safrole is added to the potassium permanganate solution and the mixture is stirred. The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

Workup: The reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol or water.

Hydrolysis and Oxidation of Piperine to this compound

This is a two-step process. First, piperine is hydrolyzed to piperic acid, which is then oxidized to this compound.

Step 1: Hydrolysis of Piperine to Piperic Acid

-

Base Hydrolysis: Piperine is refluxed with an ethanolic solution of potassium hydroxide. This cleaves the amide bond, yielding potassium piperate and piperidine.

-

Acidification: The reaction mixture is cooled, and the potassium piperate is acidified with hydrochloric acid to precipitate piperic acid.

Step 2: Oxidation of Piperic Acid to this compound

-

Oxidation: The isolated piperic acid is then oxidized using a strong oxidizing agent like potassium permanganate in a similar manner to the oxidation of safrole.

-

Purification: The resulting this compound is purified by filtration and recrystallization.

Biosynthesis of this compound Precursors

The biosynthesis of safrole and the aromatic core of piperine originates from the phenylpropanoid pathway , a major route for the production of a wide variety of plant secondary metabolites.

The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of various phenylpropenes, including the precursors to safrole. The formation of the characteristic methylenedioxy bridge is a key step, catalyzed by a cytochrome P450-dependent enzyme.

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Caffeic_Acid [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferulic_Acid [label="Ferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#F1F3F4", fontcolor="#202124"]; Eugenol [label="Eugenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Safrole_Precursor [label="Intermediate\n(Allylphenol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Safrole [label="Safrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperonal [label="Piperonal", fillcolor="#FBBC05", fontcolor="#202124"]; Piperonylic_Acid [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges L_Phe -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Caffeic_Acid [label="C3H"]; Caffeic_Acid -> Ferulic_Acid [label="COMT"]; Ferulic_Acid -> Coniferyl_Alcohol [label="CCR, CAD"]; Coniferyl_Alcohol -> Eugenol; Eugenol -> Safrole_Precursor; Safrole_Precursor -> Safrole [label="Methylenedioxy\nbridge formation\n(P450-dependent)"]; Safrole -> Piperonal [label="Oxidation"]; Piperonal -> Piperonylic_Acid [label="Oxidation"]; } dot Caption: Biosynthetic pathway of safrole and its conversion to this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for obtaining this compound from its natural precursors.

Conclusion

While this compound is present in nature, its direct isolation in significant quantities is often not feasible. A more practical and efficient approach involves the isolation of its abundant precursors, safrole from Sassafras albidum or piperine from Piper nigrum, followed by straightforward chemical oxidation. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to source and utilize this valuable natural product in their work. Further research into the enzymatic pathways could potentially lead to biotechnological methods for the production of this compound.

References

- 1. Medical Attributes of Sassafras albidum - sassafras [klemow.wilkes.edu]

- 2. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]

- 3. Chemical composition of essential oil from the root bark of Sassafras albidum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Piperonylic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonylic acid, a benzodioxole compound, is a valuable natural product with applications in the fragrance, insecticide, and pharmaceutical industries. Its unique methylenedioxy bridge structure contributes to its biological activity and makes it a target for metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current understanding of this compound biosynthesis in plants, focusing on the core biochemical pathway, key enzymes, regulatory mechanisms, and experimental methodologies.

Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, which is responsible for the production of a vast array of secondary metabolites in plants. The pathway originates from the shikimate pathway, with L-phenylalanine serving as the primary precursor. While the complete pathway to this compound has not been fully elucidated in a single plant species, research on the biosynthesis of structurally related compounds, particularly piperine in black pepper (Piper nigrum), has provided significant insights.

The proposed biosynthetic route to this compound involves a series of enzymatic reactions, including deamination, hydroxylation, methylation, formation of the characteristic methylenedioxy bridge, side-chain modification, and final oxidation.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in plants.

Key Enzymes in this compound Biosynthesis

Several key enzymes are implicated in the biosynthesis of this compound, primarily belonging to large enzyme families involved in plant specialized metabolism.

1. Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

2. Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

3. p-Coumarate 3'-Hydroxylase (C3'H): This enzyme introduces a hydroxyl group at the 3' position of p-coumaric acid to form caffeic acid.

4. Caffeic Acid O-Methyltransferase (COMT): COMT catalyzes the methylation of the 3'-hydroxyl group of caffeic acid to yield ferulic acid.

5. Cytochrome P450 (CYP719A37-like): The formation of the methylenedioxy bridge is a crucial step in this compound biosynthesis. In the biosynthesis of the related compound piperine in Piper nigrum, the enzyme CYP719A37 has been identified as being responsible for this reaction, converting feruperic acid to piperic acid.[1][2] It is highly probable that a homologous CYP719 enzyme catalyzes the formation of the methylenedioxy bridge on a C6-C3 intermediate like ferulic acid or a derivative to produce 3,4-methylenedioxycinnamic acid. These enzymes are known for their role in forming methylenedioxy bridges in various plant secondary metabolites.[3]

6. Piperonal Synthase (PNS): A novel hydratase/lyase discovered in Piper nigrum, PnPNS, catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid (3,4-MDCA) to produce piperonal.[4][5] This CoA-independent reaction is analogous to the action of vanillin synthase on ferulic acid.

7. Aldehyde Dehydrogenase (ALDH): The final step in the proposed pathway is the oxidation of piperonal to this compound. This reaction is likely catalyzed by an aldehyde dehydrogenase. Plant genomes contain a large family of ALDHs that are involved in detoxifying aldehydes generated under stress conditions and in various biosynthetic pathways.

Quantitative Data

Quantitative data on the enzymes and metabolites in the this compound biosynthetic pathway are essential for understanding its regulation and for metabolic engineering efforts. The available data are summarized in the tables below.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1mM-1) | Reference(s) |

| Piperonal Synthase (PnPNS) | Piper nigrum | 3,4-Methylenedioxycinnamic Acid (3,4-MDCA) | 317.2 | 2.7 | 8.5 | |

| CYP719A37 | Piper nigrum | Feruperic Acid | Not Reported | Not Reported | Not Reported | |

| Aldehyde Dehydrogenase (ALDH) | Not Identified | Piperonal | Not Reported | Not Reported | Not Reported |

Table 2: Metabolite Concentrations in Piper species

| Metabolite | Plant Species | Tissue | Concentration | Analytical Method | Reference(s) |

| Piperine | Piper nigrum | Fruit | 108 times higher than in P. trichostachyon | RP-UFLC | |

| Gallic Acid | Piper nigrum | Leaf | 6.53 ± 0.33 mg/100 g | RP-UFLC | |

| Caffeic Acid | Piper nigrum | Leaf | 0.96 ± 0.05 mg/100 g | RP-UFLC | |

| Chlorogenic Acid | Piper nigrum | Petiole | 3.64 ± 0.18 mg/100 g | RP-UFLC | |

| Piperine | Piper chaba | Spike | 331.3 mg/g | UPLC | |

| Piperine | Piper chaba | Stem | 63.5 mg/g | UPLC | |

| Piperine | Piper chaba | Root | 10.3 mg/g | UPLC | |

| Piperine | Piper chaba | Leaf | 2.82 mg/g | UPLC |

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the phenylpropanoid pathway, is tightly regulated at multiple levels in response to developmental cues and environmental stimuli.

Transcriptional Regulation: The expression of genes encoding phenylpropanoid biosynthetic enzymes is a primary point of control. In Piper nigrum, the gene encoding CYP719A37 is preferentially expressed in the fruits, correlating with the accumulation of piperine. The phenylpropanoid pathway is known to be regulated by various transcription factor families, including MYB, bHLH, and WRKY, which can act as activators or repressors of pathway genes in response to developmental signals and stress.

Regulation by Biotic and Abiotic Stress: The phenylpropanoid pathway is a key component of the plant defense response. Its activation is a common response to various biotic and abiotic stresses, including pathogen attack, wounding, UV radiation, and nutrient deficiency. Elicitors, which are molecules that trigger defense responses, can induce the accumulation of phenylpropanoid-derived compounds. For instance, salicylic acid and chitosan have been shown to enhance the production of phenolic compounds in plant cell cultures. The application of this compound itself has been shown to induce broad-spectrum pest and disease resistance in plants, suggesting a complex feedback regulation within the phenylpropanoid pathway.

Diagram of Signaling Pathway Regulating Phenylpropanoid Metabolism

Caption: A simplified signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related phenylpropanoid biosynthesis.

Heterologous Expression of CYP719A37 in Saccharomyces cerevisiae

This protocol is adapted from the methods used for the functional characterization of CYP719A37 from Piper nigrum.

Objective: To express the CYP719A37 enzyme in yeast to characterize its substrate specificity and catalytic activity.

Materials:

-

Saccharomyces cerevisiae expression strain (e.g., INVSc1)

-

Yeast expression vector (e.g., pESC series)

-

Full-length cDNA of the candidate CYP719A37 gene

-

Restriction enzymes and T4 DNA ligase for cloning

-

Yeast transformation reagents (e.g., lithium acetate/PEG method)

-

Yeast culture media (e.g., SD-Ura for selection, YPG for expression)

-

Substrates to be tested (e.g., ferulic acid, feruperic acid)

-

Microsome isolation buffer

-

NADPH

-

LC-MS system for product analysis

Procedure:

-

Cloning: The full-length coding sequence of the CYP719A37 gene is cloned into a yeast expression vector under the control of an inducible promoter (e.g., GAL1). A cytochrome P450 reductase (CPR) from Arabidopsis thaliana or Piper nigrum should be co-expressed to provide the necessary electrons for P450 activity.

-

Yeast Transformation: The expression construct is transformed into a suitable yeast strain. Transformants are selected on appropriate dropout media.

-

Protein Expression: A single colony of the transformed yeast is grown in selective medium with glucose overnight. The cells are then harvested, washed, and transferred to an induction medium containing galactose to induce protein expression.

-

Microsome Isolation: After induction, yeast cells are harvested and spheroplasted. The spheroplasts are lysed, and the microsomal fraction containing the expressed enzyme is isolated by differential centrifugation.

-

Enzyme Assay: The enzyme assay is performed by incubating the isolated microsomes with a potential substrate (e.g., feruperic acid) in a buffer containing NADPH.

-

Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by LC-MS to identify the formation of piperic acid or other potential products.

Diagram of a Typical Heterologous Expression and Enzyme Assay Workflow

Caption: Workflow for heterologous expression and characterization of a plant enzyme.

Quantitative Analysis of this compound and Precursors by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound and its precursors in plant tissues.

Objective: To quantify the levels of this compound, piperonal, and related phenylpropanoids in plant extracts.

Materials:

-

Plant tissue (e.g., leaves, fruits of Piper species)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol/water/formic acid mixture)

-

Internal standards (e.g., isotopically labeled analogs)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder. A known amount of the powdered tissue is extracted with a defined volume of extraction solvent containing internal standards. The extract is then centrifuged to remove cell debris.

-

LC Separation: The supernatant is injected onto a reversed-phase C18 column. A gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B) is used to separate the target analytes.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The analytes are quantified using multiple reaction monitoring (MRM) mode. For each compound, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using authentic standards of the target compounds. The concentration of each analyte in the plant extract is calculated based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a complex process rooted in the versatile phenylpropanoid pathway. While significant strides have been made in identifying key enzymes, particularly through research on related compounds in Piper nigrum, further investigation is needed to fully elucidate the entire pathway and its regulation. Specifically, the characterization of the aldehyde dehydrogenase responsible for the final oxidation step and a more comprehensive understanding of the transcriptional control of the pathway will be crucial for advancing metabolic engineering strategies aimed at enhancing the production of this valuable natural product. The experimental approaches outlined in this guide provide a foundation for future research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Fractionation and the Identification of Host Proteins Involved in Plant–Virus Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective, mechanism-based inactivator of the trans-cinnamate 4-hydroxylase: A new tool to control the flux of metabolites in the phenylpropanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Piperonylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of piperonylic acid, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering valuable data for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy of this compound

Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methylene protons of the methylenedioxy group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.65 | d | ~1.5 | 1H | H-6 |

| ~7.45 | dd | ~8.0, 1.5 | 1H | H-2 |

| ~6.90 | d | ~8.0 | 1H | H-5 |

| ~6.05 | s | - | 2H | -OCH₂O- |

| ~12.5 (broad) | s | - | 1H | -COOH |

Experimental Protocol: ¹H NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) and transferred to an NMR tube.[1] The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound shows distinct peaks for each unique carbon atom in the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~171.5 | -COOH |

| ~152.0 | C-4 |

| ~147.5 | C-3 |

| ~127.0 | C-1 |

| ~125.0 | C-6 |

| ~108.5 | C-2 |

| ~108.0 | C-5 |

| ~102.0 | -OCH₂O- |

Experimental Protocol: ¹³C NMR Spectroscopy

A more concentrated sample of this compound (20-50 mg) is dissolved in a deuterated solvent (0.5-0.7 mL) in an NMR tube. The ¹³C NMR spectrum is typically acquired on a high-field NMR spectrometer (e.g., 75 or 125 MHz) with proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the methylenedioxy groups.

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1480 | Medium | C=C stretch (Aromatic ring) |

| ~1260 | Strong | C-O stretch (Carboxylic acid) |

| ~1040 | Strong | C-O-C stretch (Methylenedioxy) |

| ~930 | Medium | O-CH₂-O bend |

Experimental Protocol: IR Spectroscopy

An IR spectrum of solid this compound can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.[2] The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | ~100 | [M]⁺ (Molecular Ion) |

| 149 | ~30 | [M - OH]⁺ |

| 121 | ~20 | [M - COOH]⁺ |

| 93 | ~15 | [M - COOH - CO]⁺ |

| 65 | ~25 | [C₅H₅]⁺ |

Experimental Protocol: Mass Spectrometry

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.[3] Electron ionization (EI) is a common method for the analysis of small organic molecules. The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to structure elucidation.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of this compound. The data presented in this guide, including detailed spectral assignments and experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in drug development for the unambiguous identification and quality control of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Piperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Piperonylic Acid

This compound, also known as 3,4-(methylenedioxy)benzoic acid, is a carboxylic acid derivative of 1,3-benzodioxole.[1][2] It presents as a white to off-white crystalline solid and is slightly soluble in water but more soluble in organic solvents like ethanol and ether.[1] Its molecular structure and properties make it a subject of interest for various chemical and biological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₄ | [1][2] |

| Molecular Weight | 166.13 g/mol | |

| Melting Point | 229 °C | |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Slightly soluble in water, chloroform, cold alcohol, ether | |

| CAS Number | 94-53-1 |

Known Crystal Structure of this compound

To date, one primary crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). A detailed understanding of this known form is the first step in any polymorphic study.

Crystallographic Data

The crystallographic data provides the fundamental geometric parameters of the unit cell and the arrangement of molecules within the crystal lattice.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 608427 |

| Empirical Formula | C₈H₆O₄ |

| Formula Weight | 166.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 3.890(1) |

| c (Å) | 15.432(4) |

| α (°) | 90 |

| β (°) | 109.89(3) |

| γ (°) | 90 |

| Volume (ų) | 696.5(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.584 |

Data sourced from publicly available crystallographic databases referencing CCDC 608427.

Molecular Packing and Intermolecular Interactions

The stability of a crystal structure is largely determined by the network of intermolecular interactions. In the known crystal structure of this compound, hydrogen bonding and π-π stacking are expected to be the dominant forces. The carboxylic acid groups are likely to form hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures. The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice. A thorough analysis of these interactions is crucial for understanding the properties of this crystalline form and for predicting the potential for polymorphism.

Polymorphism and its Importance

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

-

Melting Point and Stability: Different forms have different thermodynamic stabilities.

-

Hygroscopicity: The tendency to absorb moisture from the air.

-

Mechanical Properties: Such as hardness and compressibility, which are important for tablet manufacturing.

Due to these potential differences, comprehensive polymorph screening is a regulatory requirement in drug development to ensure the consistency, efficacy, and safety of the final product.

Experimental Protocols for Polymorph Screening and Characterization

A systematic polymorph screen involves attempting to crystallize the compound under a wide variety of conditions to access different kinetic and thermodynamic crystalline forms. The following are detailed protocols for key experiments in a polymorph screening workflow.

Crystallization Methods for Polymorph Screening

The goal is to explore a broad crystallization space. This can be achieved through various techniques:

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of this compound in a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

-

Dispense the solutions into small vials or a multi-well plate.

-

Cover the containers with a perforated seal to allow for slow solvent evaporation at different temperatures (e.g., ambient, 4 °C, 40 °C).

-

Visually inspect for crystal formation over time.

-

-

Slow Cooling:

-

Prepare saturated solutions of this compound in various solvents at an elevated temperature (e.g., 50-60 °C).

-

Slowly cool the solutions to a lower temperature (e.g., 4 °C or ambient) at a controlled rate (e.g., 0.1 °C/min).

-

Monitor for the precipitation of crystals.

-

-

Anti-Solvent Addition:

-

Dissolve this compound in a solvent in which it is highly soluble.

-

Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) to the solution while stirring.

-

Observe for the induction of crystallization. The rate of addition and the temperature can be varied.

-

-

Slurry Conversion:

-

Prepare a suspension (slurry) of this compound in a solvent in which it is sparingly soluble.

-

Stir the slurry at a constant temperature for an extended period (days to weeks).

-

This method allows for the conversion of metastable forms to the most thermodynamically stable form at that temperature.

-

Periodically sample the solid phase and analyze it to monitor for any polymorphic transformations.

-

-

Melt Crystallization (Quench Cooling):

-

Heat a sample of this compound above its melting point.

-

Rapidly cool the melt to a solid state (e.g., by placing it on a cold plate or in a freezer). This can sometimes trap kinetically favored or amorphous forms.

-

The resulting solid should be analyzed immediately.

-

Characterization Techniques

Once solid samples are obtained from the crystallization experiments, they must be characterized to determine if different polymorphic forms have been produced.

PXRD is the primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder to minimize preferred orientation effects.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Geometry: Bragg-Brentano is common.

-

Scan Range (2θ): A wide range, for example, 2° to 40°.

-

Step Size: 0.01° to 0.02°.

-

Scan Speed: Dependent on sample amount and crystallinity.

-

-

Data Analysis: Compare the resulting diffractograms. Differences in peak positions and relative intensities indicate the presence of different polymorphs.

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrument Setup:

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Temperature Range: From ambient temperature to above the melting point of the compound.

-

-

Data Analysis: Different polymorphs will exhibit different melting points and heats of fusion. The presence of multiple endotherms or an endotherm followed by an exotherm can indicate a polymorphic transformation upon heating.

FTIR spectroscopy can differentiate between polymorphs by detecting differences in the vibrational modes of the molecules, which are sensitive to the local crystalline environment.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Instrument Setup:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Analysis: Compare the spectra of different samples. Shifts in peak positions, particularly in the fingerprint region (below 1500 cm⁻¹), can indicate different polymorphic forms.

If suitable single crystals of a new form are obtained, SC-XRD can be used to definitively determine its crystal structure.

-

Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

Data Collection:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

-

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Logical Relationships in Polymorphism

The relationship between different polymorphs can be either monotropic or enantiotropic. Understanding this relationship is crucial for selecting the appropriate form for development.

-

Monotropic System: One polymorph is always more stable than the other at all temperatures below their melting points. The less stable (metastable) form will irreversibly transform into the stable form over time.

-

Enantiotropic System: There is a specific transition temperature at which the stability of the two forms reverses. Below this temperature, one form is more stable, and above it, the other form is more stable. This transition is reversible.

DSC and slurry experiments at different temperatures can help elucidate the thermodynamic relationship between different polymorphs.

Conclusion

While the existence of multiple polymorphs of this compound has not been extensively reported in the scientific literature, the potential for their discovery remains. This guide provides a robust framework for researchers to systematically screen for and characterize new crystalline forms of this compound. The detailed experimental protocols for crystallization and solid-state analysis, including PXRD, DSC, and FTIR, serve as a practical resource for initiating a comprehensive polymorph study. The elucidation of new polymorphs would be a significant contribution to the understanding of this important compound and could have implications for its application in the pharmaceutical and other industries. A thorough investigation, guided by the principles and methods outlined herein, is essential for any development program involving this compound.

References

A Technical Guide to the Historical Synthesis of Piperonylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of piperonylic acid, a key intermediate in the pharmaceutical and fragrance industries. The document provides a comparative analysis of various synthetic routes, detailing experimental protocols and quantitative data to aid in research and development.

Overview of Synthetic Strategies

The synthesis of this compound has historically revolved around the oxidation of various readily available natural precursors and related synthetic compounds. The primary starting materials have included piperonal, piperic acid (derived from piperine), safrole, and isosafrole. Additionally, methods involving the Cannizzaro reaction and synthesis from protocatechuic acid have been documented.

Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for the key historical synthesis methods of this compound, allowing for a clear comparison of their efficacy.

| Starting Material | Reagents/Reaction Type | Reaction Conditions | Yield (%) | Melting Point (°C) | Citation |

| Piperonal | Potassium Permanganate (KMnO₄) | 70-80°C, 40-45 min addition, 1 hr stirring | 90-96 | 224-225 | [1] |

| Piperonal | Potassium Permanganate (KMnO₄) | Recrystallized from 95% ethyl alcohol | 78-84 | 227-228 | [1] |

| Piperonyl Alcohol | Sodium Hypochlorite (NaClO), NaH₂PO₄·H₂O | Room temperature, 2 hours | 96 | - | [2] |

| Piperonaldehyde | Sodium Hypochlorite (NaClO), Na₂H₂PO₄, 2-methyl-2-butene | Room temperature, 2 hours | 86 | - | [2] |

| Piperic Acid | Potassium Permanganate (KMnO₄) | - | - | - | [1] |

| Safrole | Potassium Permanganate (KMnO₄) | - | - | - | |

| Isosafrole | Potassium Permanganate (KMnO₄) | Vigorous reaction, main product | - | - | |

| Protocatechuic Acid | Methylene Iodide (CH₂I₂) | In the presence of alkali | - | - | |

| Piperonal | Ethanolic Potassium Hydroxide (KOH) | Cannizzaro Reaction | ~50% (theoretical for acid) | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key historical syntheses of this compound.

Oxidation of Piperonal with Potassium Permanganate

This method, adapted from Organic Syntheses, is a classic and high-yielding procedure.

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

-

Heat the mixture to 70-80°C on a steam bath while stirring vigorously to create an emulsion.

-

Prepare a solution of 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

-

Slowly add the potassium permanganate solution to the piperonal emulsion over a period of 40-45 minutes, maintaining the reaction temperature between 70-80°C.

-

Continue stirring and heating for an additional hour after the addition is complete to ensure full reduction of the permanganate.

-

Make the solution alkaline by adding a 10% potassium hydroxide solution.

-

Filter the hot mixture to remove the manganese dioxide precipitate. Wash the filter cake with three 200-cc portions of hot water.

-

Combine the filtrate and washings and cool the solution. If any unreacted piperonal separates, it should be removed by filtration.

-

Acidify the solution with hydrochloric acid until no further precipitation occurs.

-

Filter the resulting this compound, wash with cold water until free of chlorides, and dry. This yields 60-64 g (90-96%) of a colorless product with a melting point of 224-225°C.

-

For further purification, the crude product can be recrystallized from ten times its weight of 95% ethyl alcohol, yielding 52-56 g (78-84%) of needles with a melting point of 227-228°C.

Critical Notes:

-

Vigorous stirring is essential to maintain a fine emulsion of the molten piperonal.

-

The rate of permanganate addition and temperature control are crucial for maximizing the yield and preventing side reactions. Adding the piperonal to the permanganate solution can lower the yield to 50%.

Oxidation of Piperonyl Alcohol with Sodium Hypochlorite

This method provides a high yield of this compound under mild conditions.

Procedure:

-

Dissolve 1.0 g (6.67 mmol) of piperonyl alcohol in 90 mL of tert-butanol and 15 mL of 2-methyl-2-butene.

-

Slowly add sodium hypochlorite and NaH₂PO₄·H₂O to the solution.

-

Stir the resulting mixture for two hours at room temperature.

-

Partition the mixture between 100 mL of ethyl acetate and 150 mL of water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Wash the combined organic layers three times with 1N NaOH.

-

Collect the aqueous washings and acidify to pH 1.0 with 5% HCl.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate under vacuum to obtain 1.068 g (96%) of pure white, flake-like this compound.

Cannizzaro Reaction of Piperonal

The Cannizzaro reaction is a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base, yielding both the corresponding alcohol and carboxylic acid.

General Procedure:

-

Treat two equivalents of piperonal with a concentrated solution of a strong base, such as potassium hydroxide.

-

The reaction results in the formation of one equivalent of piperonyl alcohol and one equivalent of the potassium salt of this compound.

-

Upon acidification of the reaction mixture, this compound precipitates and can be isolated by filtration.

Synthesis Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the primary historical synthesis routes to this compound.

Caption: Oxidation and Disproportionation Pathways from Piperonal.

Caption: Synthesis from Natural Precursors via Oxidation.

Caption: Alternative Historical Synthesis Pathways.

Conclusion

The historical synthesis of this compound has been dominated by oxidative methods, particularly from piperonal, owing to the high yields and relatively straightforward procedures. The choice of synthetic route for researchers and drug development professionals will depend on factors such as the availability and cost of starting materials, desired purity, and scalability. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Phenylpropanoid Pathway and Piperonylic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenylpropanoid pathway, a central route in plant secondary metabolism, with a specific focus on the biosynthesis of piperonylic acid. This document details the core enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols for pathway analysis, and illustrates the key biosynthetic routes using signaling pathway diagrams.

The Core Phenylpropanoid Pathway: A Foundation for Diverse Metabolism

The phenylpropanoid pathway is responsible for the synthesis of a vast array of plant natural products, starting from the aromatic amino acid L-phenylalanine.[1][2] These compounds play crucial roles in plant development, defense against pathogens and herbivores, and adaptation to environmental stresses.[1][3] The central pathway, also known as the general phenylpropanoid pathway, consists of three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate.[4]

The initial and committing step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, trans-cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase. In the final step of the core pathway, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This thioester is then channeled into various downstream branches leading to the biosynthesis of flavonoids, lignins, stilbenes, and, as will be detailed here, this compound.

Biosynthesis of this compound: A Specialized Branch of the Phenylpropanoid Pathway

This compound, a naturally occurring compound found in plants such as black pepper (Piper nigrum), possesses a range of biological activities, including antibacterial and antioxidant properties. Its biosynthesis represents a specialized diversification from the core phenylpropanoid pathway. The immediate precursor to this compound is piperonal, which is synthesized from 3,4-methylenedioxycinnamic acid (3,4-MDCA).

The formation of the characteristic methylenedioxy bridge is a key step in this pathway. While the precise enzymatic machinery for the conversion of a common phenylpropanoid intermediate like ferulic acid to 3,4-MDCA in Piper nigrum is still under full investigation, it is hypothesized to be catalyzed by a specialized cytochrome P450 enzyme that facilitates the closure of the methylenedioxy ring from adjacent hydroxyl and methoxy groups on the phenyl ring.

A pivotal discovery in the biosynthesis of piperonal is the identification of piperonal synthase (PnPNS) in black pepper. This novel hydratase-lyase catalyzes the CoA-independent cleavage of the side chain of 3,4-MDCA to directly produce piperonal. This finding provides a more direct route than previously hypothesized pathways involving safrole and isosafrole intermediates. Finally, piperonal is oxidized to this compound, a reaction that can occur in plants, although the specific enzyme catalyzing this final step in vivo is not yet fully characterized.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the phenylpropanoid pathway are critical for determining the metabolic flux towards different end products. The following tables summarize the kinetic parameters (Km, Vmax, and kcat) for the core enzymes and the recently identified piperonal synthase.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Arabidopsis thaliana (AtPAL1) | L-Phenylalanine | 64 | - | - | - | |

| Arabidopsis thaliana (AtPAL2) | L-Phenylalanine | 71 | - | - | - | |

| Arabidopsis thaliana (AtPAL4) | L-Phenylalanine | 68 | - | - | - | |

| Pyrus bretschneideri (PbPAL1) | L-Phenylalanine | - | - | - | - | |

| Pyrus bretschneideri (PbPAL2) | L-Phenylalanine | - | - | - | - | |

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg) | - | - |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)

| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Soybean (Glycine max) (GmC4H2) | trans-Cinnamic Acid | 6.438 ± 0.74 | 3.6 ± 0.15 | |

| Soybean (Glycine max) (GmC4H14) | trans-Cinnamic Acid | 2.74 ± 0.18 | 56.38 ± 0.73 | |

| Soybean (Glycine max) (GmC4H20) | trans-Cinnamic Acid | 3.83 ± 0.44 | 0.13 | |

| Parsley (Petroselinum crispum) | trans-Cinnamic Acid | 5 | - |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)

| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg) | kcat (s-1) | kcat/Km (M-1min-1) | Reference |

| Marchantia paleacea (Mp4CL1) | p-Coumaric Acid | 93.99 | - | - | 9.20 x 104 | |

| Marchantia paleacea (Mp4CL1) | Caffeic Acid | 113.30 | - | - | - | |

| Marchantia paleacea (Mp4CL1) | Ferulic Acid | 414.10 | - | - | - | |

| Mulberry (Morus alba) (Ma4CL3) | p-Coumaric Acid | 10.49 | 4.4 | - | - | |

| Hybrid Poplar | p-Coumaric Acid | ~80 | - | - | - | |

| Hybrid Poplar | Ferulic Acid | ~100 | - | - | - |

Table 4: Kinetic Parameters of Piperonal Synthase (PnPNS)

| Plant Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Black Pepper (Piper nigrum) | 3,4-Methylenedioxycinnamic Acid | 317.2 | 2.7 | 8.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the phenylpropanoid pathway and the biosynthesis of this compound.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

-

Tris-HCl buffer (50 mM, pH 8.5, containing 14.4 mM 2-mercaptoethanol)

-

L-phenylalanine solution (40 mM)

-

4 M HCl

-

PVPP (Polyvinylpolypyrrolidone)

-

Celite

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Enzyme Extraction:

-

Homogenize 300 mg of plant tissue in 3 mL of ice-cold Tris-HCl buffer with 100 mg PVPP.

-

Centrifuge the homogenate at 6,000 x g for 10 minutes at 4°C.

-

Pass the supernatant through a Celite column and centrifuge again at 10,000 x g for 15 minutes at 4°C.

-

Determine the total protein concentration of the supernatant using the Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the enzyme extract in a total volume of 1 mL.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance of the mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.

-

Calculate PAL activity using a standard curve of trans-cinnamic acid. Activity is typically expressed as nmol of trans-cinnamic acid formed per minute per mg of protein.

-

Cinnamate-4-Hydroxylase (C4H) Microsomal Assay

This assay measures the hydroxylation of trans-cinnamic acid to p-coumaric acid in microsomal fractions.

Materials:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Dithiothreitol (DTT) (2 mM)

-

Glucose-6-phosphate (G6P) (10 mM)

-

Glucose-6-phosphate dehydrogenase (0.5 units)

-

[3-14C]trans-cinnamic acid (or unlabeled substrate for HPLC analysis)

-

NADPH (0.5 mM)

-

4 M HCl

-

Ethyl acetate

-

HPLC system with a C18 column

Procedure:

-

Microsome Preparation:

-

Prepare microsomal fractions from plant tissue or a heterologous expression system (e.g., yeast) according to standard protocols.

-

-

Enzyme Assay:

-

Prepare an assay mixture containing 50 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 10 mM G6P, 0.5 units of G6P dehydrogenase, and 0.5 to 15 µg of microsomal protein.

-

Add [3-14C]trans-cinnamic acid (e.g., 20.8 µM) to the mixture.

-

Start the reaction by adding 0.5 mM NADPH.

-

Incubate for 7.5 minutes at 30°C.

-

Stop the reaction with 5 µL of 4 M HCl.

-

-

Product Analysis:

-

Extract the product with ethyl acetate.

-

Analyze the extract using HPLC with a C18 column to separate and quantify the p-coumaric acid formed. If using a radiolabeled substrate, product formation can be quantified by liquid scintillation counting of the corresponding HPLC fraction.

-

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MgCl2 (2.5 mM)

-

ATP (2.5 mM)

-

Coenzyme A (CoA) (0.2 mM)

-

p-Coumaric acid (or other cinnamic acid derivatives)

-

Spectrophotometer capable of reading at 333 nm

Procedure:

-

Enzyme Preparation:

-

Prepare a crude enzyme extract or use purified recombinant 4CL protein.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a 1 mL quartz cuvette containing 100 mM Tris-HCl buffer, 2.5 mM MgCl2, 2.5 mM ATP, and the phenolic substrate (e.g., p-coumaric acid).

-

Add the enzyme preparation to the mixture.

-

Start the reaction by adding 0.2 mM CoA.

-

Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.

-

Calculate the enzyme activity based on the molar extinction coefficient of the CoA thioester.

-

HPLC Analysis of Phenylpropanoids

High-performance liquid chromatography is a standard method for the separation and quantification of phenylpropanoid compounds in plant extracts.

Materials:

-

Methanol

-

Acetonitrile

-

Formic acid or acetic acid

-

Water (HPLC grade)

-

C18 reversed-phase HPLC column

-

HPLC system with a UV-Vis or PDA detector

Procedure:

-

Sample Extraction:

-

Extract phenylpropanoids from plant tissue using a suitable solvent, typically 80% methanol.

-

Centrifuge the extract to remove solid debris and filter through a 0.22 µm filter.

-

-

HPLC Separation:

-

Inject the filtered extract onto a C18 column.

-

Use a binary solvent gradient system, for example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

A typical gradient might be: 0-5 min, 5% B; 5-35 min, 5-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B; followed by re-equilibration at 5% B.

-

-

Detection and Quantification:

-

Monitor the eluent at specific wavelengths (e.g., 280 nm for general phenolics, 320 nm for cinnamic acids, 360 nm for flavonoids).

-

Identify compounds by comparing their retention times and UV spectra with authentic standards.

-

Quantify the compounds by creating calibration curves with known concentrations of standards.

-

GC-MS Analysis of Volatile Phenylpropanoids

Gas chromatography-mass spectrometry is well-suited for the analysis of volatile and semi-volatile phenylpropanoids, such as those found in essential oils.

Materials:

-

Dichloromethane or hexane (GC grade)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation:

-

Extract volatile compounds from plant material using steam distillation or solvent extraction with a non-polar solvent like hexane.

-

Dry the extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

-

Use a temperature program to separate the compounds, for example: initial temperature of 60°C, ramp to 240°C at 3°C/min.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Compound Identification:

-

Identify the separated compounds by comparing their mass spectra with libraries such as NIST and Wiley.

-

Confirm identifications by comparing retention indices with published data.

-

Signaling Pathways and Logical Relationships

The biosynthesis of phenylpropanoids, including this compound, is tightly regulated at the transcriptional level. Various families of transcription factors, including MYB, bHLH, and WRKY, respond to developmental cues and environmental stimuli to control the expression of the biosynthetic genes. The expression of the recently identified piperonal synthase gene, for instance, has been shown to be highest in the leaves and fruits of black pepper, suggesting tissue-specific regulation.

The following diagrams, generated using Graphviz, illustrate the core phenylpropanoid pathway and the proposed biosynthetic route to this compound.

Caption: The core phenylpropanoid pathway.

Caption: Proposed biosynthesis of this compound.

Conclusion

The phenylpropanoid pathway is a cornerstone of plant specialized metabolism, giving rise to a vast and functionally diverse array of natural products. The biosynthesis of this compound from this central pathway highlights the evolutionary adaptability of plants to create novel compounds with specific ecological and biological roles. The recent identification of piperonal synthase has significantly advanced our understanding of this particular branch pathway. Further research into the upstream enzymes, particularly the cytochrome P450 responsible for methylenedioxy bridge formation, and the transcriptional regulation of this pathway will provide a more complete picture and open up new avenues for the biotechnological production of this compound and related compounds for use in the pharmaceutical and flavor industries.